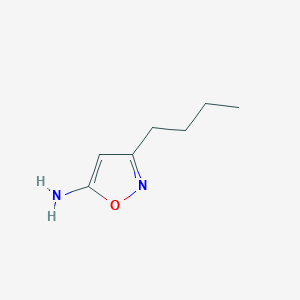

3-Butyl-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJWTTNPKXVXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Butyl 1,2 Oxazol 5 Amine and Structural Analogues

Historical Perspectives and Foundational Reaction Pathways for Oxazole (B20620) Nucleus Formation

The synthesis of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, has been a subject of extensive research for over a century. Early methods laid the groundwork for the diverse synthetic strategies available today.

One of the pioneering methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. numberanalytics.compharmaguideline.com This method, often requiring dehydrating agents like sulfuric acid or phosphorus oxychloride, has been a reliable route to various oxazole derivatives. pharmaguideline.com

Another foundational approach is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. wikipedia.org This reaction produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org While historically significant, this method is primarily used for aromatic substrates. wikipedia.org

The van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is another versatile method for constructing the oxazole ring. numberanalytics.comnih.gov These classical methods, summarized in the table below, have been instrumental in the development of oxazole chemistry.

| Foundational Oxazole Syntheses | |

| Synthesis Method | Key Reactants |

| Robinson-Gabriel Synthesis | α-Acylamino Ketone |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde |

| Van Leusen Reaction | Tosylmethyl Isocyanide (TosMIC), Aldehyde |

Targeted Synthesis of the 3-Butyl-1,2-oxazol-5-amine Scaffold

The specific synthesis of this compound requires a strategic approach to ensure the correct placement of the butyl group at the C-3 position and the amine group at the C-5 position. This involves a combination of ring-forming reactions and subsequent functionalization.

Cycloaddition and Condensation Reactions for 1,2-Oxazole Ring Construction

The construction of the 1,2-oxazole ring is a critical step in the synthesis of the target molecule. Two primary pathways have proven effective: 1,3-dipolar cycloaddition reactions and condensation reactions. nih.govresearchgate.net

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a powerful and widely used method for forming the 1,2-oxazole ring. nih.govencyclopedia.pub This reaction offers a high degree of control over the regiochemistry of the resulting heterocycle.

Condensation reactions provide an alternative and equally important route. A common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.govnanobioletters.com For instance, the condensation of a 1,3-diketone with hydroxylamine hydrochloride is a well-established method for preparing 3,5-disubstituted 1,2-oxazoles. nih.gov More recently, the use of β-enamino ketoesters, formed from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal, has been shown to react with hydroxylamine to yield regioisomeric 1,2-oxazoles. nih.gov

Regioselective Amine Introduction at the C-5 Position of the Oxazole Ring

Introducing an amine group specifically at the C-5 position of the oxazole ring is a crucial and often challenging step. The reactivity of the oxazole ring dictates the position of electrophilic and nucleophilic substitution. Electrophilic substitution on the oxazole ring typically occurs at the C-4 position, while nucleophilic attack is favored at the C-2 and C-5 positions. tandfonline.com

One strategy for introducing the C-5 amine group involves the use of a precursor that already contains a nitrogen functionality that can be converted to an amine. For example, the reaction of pivaloyl acetonitrile (B52724) with hydroxylamine under controlled pH conditions has been used to prepare 3-amino-5-(tert-butyl)isoxazole, demonstrating the feasibility of introducing an amino group at the 3- or 5-position depending on the starting materials and reaction conditions. google.com

Another approach involves the rearrangement of a suitably substituted oxazole. The Cornforth rearrangement, for instance, can be utilized to synthesize 5-aminooxazoles from oxazole-4-carboxamides. researchgate.net This thermal rearrangement allows for the migration of a substituent from the C-4 position to the C-5 position, providing a route to 5-aminooxazole derivatives.

Direct amination at the C-5 position can also be achieved through palladium-catalyzed cross-coupling reactions. organic-chemistry.orgcolab.ws These modern catalytic methods offer high regioselectivity and functional group tolerance.

Strategies for Butyl Side Chain Incorporation and Functionalization at the C-3 Position

The incorporation of the butyl side chain at the C-3 position is typically achieved by selecting appropriate starting materials for the ring-forming reaction. For instance, in a condensation reaction involving a β-dicarbonyl compound and hydroxylamine, one of the carbonyl groups would be attached to a butyl group.

Alternatively, functionalization at the C-3 position can be achieved after the formation of the oxazole ring. Deprotonation of the oxazole ring at the C-2 position, followed by reaction with an electrophile, is a known method for introducing substituents. wikipedia.org However, regioselective functionalization at the C-3 position is less common and often requires more specialized strategies.

Advanced Synthetic Techniques and Catalytic Approaches

Modern synthetic chemistry has introduced advanced techniques that can significantly improve the efficiency and selectivity of oxazole synthesis.

Microwave-Assisted Organic Synthesis (MAOS) in Oxazole Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of oxazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. nih.govat.ua For example, the van Leusen synthesis of 5-substituted oxazoles can be efficiently carried out under microwave conditions. nih.gov Similarly, the dehydrative cyclization of acylated 2-amino diethyl malonate to form oxazoles can be achieved in minutes under microwave irradiation at high temperatures. researchgate.net This technique offers a greener and more efficient alternative to conventional heating methods. researchgate.net

| Microwave-Assisted Oxazole Synthesis | |

| Reaction | Conditions |

| Van Leusen Synthesis | Isopropanol, K3PO4, 65 °C, 350 W, 8 min |

| Dehydrative Cyclization | Trifluoroacetic anhydride (B1165640) or trichloroacetyl chloride, 160°C, 5-10 min |

Transition Metal-Catalyzed Coupling Reactions in Oxazole Synthesis

The construction of the oxazole ring and its substitution pattern can be efficiently achieved through transition metal-catalyzed coupling reactions. These methods offer a powerful platform for creating carbon-carbon and carbon-heteroatom bonds with high selectivity. Palladium, copper, and nickel catalysts are particularly prominent in this area, enabling the coupling of various oxazole precursors. beilstein-journals.org

A key strategy involves the use of pre-formed oxazoles bearing a leaving group, such as a triflate (trifluoromethanesulfonate), which can then be coupled with a range of partners. nih.govresearchgate.net For instance, trifloyloxazoles have been successfully used as coupling partners with alkyne-derived vinylmetallic intermediates in Stille and Negishi-type reactions. nih.gov This approach allows for the introduction of complex substituents onto the oxazole core in good yields. nih.gov

Direct C-H arylation is another significant advancement in oxazole synthesis, bypassing the need for pre-functionalized starting materials. beilstein-journals.org This methodology utilizes transition-metal catalysts to directly couple a C-H bond on the oxazole ring with a suitable aryl partner, such as an arylboronic acid or a (hetero)arene. beilstein-journals.org Both palladium and copper have been shown to effectively catalyze these dehydrogenative cross-coupling reactions. beilstein-journals.org For example, the direct arylation of benzoxazoles with arylboronic acids has been achieved using both Pd(II)/Cu(II) and Ni(II) catalytic systems. beilstein-journals.org The proposed mechanism for the palladium-catalyzed reaction involves a Cu(II)-assisted palladation at the C2 position of the oxazole, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated product. beilstein-journals.org

The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst, such as Pd₂(dba)₃ with tri(2-furyl)phosphine, also provides a route to 2,5-disubstituted oxazoles through a coupling step followed by an in situ cyclization. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Oxazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Palladium (e.g., Pd₂(dba)₃) / Phosphine Ligand | N-propargylamides, Aryl iodides | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Pd(II) / Cu(II) | Benzoxazole, Arylboronic acids | C2-Arylated benzoxazoles | beilstein-journals.org |

| Ni(II) / O₂ | Benzoxazoles, Arylboronic acids | C2-Arylated benzoxazoles | beilstein-journals.org |

| Palladium | Trifloyloxazoles, Vinylmetallic intermediates | Highly functionalized oxazoles | nih.gov |

Polymer-Supported Reagents and Solid-Phase Synthesis Applications

Solid-phase synthesis and the use of polymer-supported reagents have emerged as powerful techniques in organic chemistry, offering streamlined purification processes and the potential for combinatorial library synthesis. nih.govscripps.edu These methods have been successfully applied to the synthesis of oxazoles and other heterocycles. nih.govacs.org

A common approach involves anchoring a starting material to a solid support, performing a series of reactions, and then cleaving the final product from the support. nih.gov For the synthesis of oxazoles, resin-bound α-acylamino ketones are versatile intermediates. nih.gov These can be prepared on the solid phase through various methods, including the alkylation of a resin-bound amine or the Ugi four-component condensation reaction. nih.gov Once formed, these polymer-supported intermediates can be cyclized to form the oxazole ring. nih.gov For instance, α-acylamino ketones can be converted to oxazoles using reagents like iodine/triphenylphosphine. nih.gov

Microgel polymers represent an alternative to traditional insoluble resins. acs.org These polymers are soluble in the reaction medium but can be precipitated for purification, combining the benefits of homogeneous and heterogeneous catalysis. acs.org Chemically functionalized microgel polymers have been used for the synthesis of small oxazole libraries, demonstrating comparable yields and purity to methods using insoluble resins. acs.org A significant advantage of using these soluble supports is the ability to monitor reaction progress at each step using standard NMR techniques. acs.org

The use of polymer-supported reagents, where the reagent itself is bound to a polymer, is another facet of this methodology. This simplifies product isolation, as the spent reagent can be removed by simple filtration. researchgate.net For example, a polystyrene-supported dehydrating agent has been developed for the synthesis of 1,3,4-oxadiazoles, a related heterocycle, under both thermal and microwave conditions. researchgate.net Such approaches facilitate easier workups and reduce waste. researchgate.net

Table 2: Polymer-Supported Strategies in Heterocycle Synthesis

| Support Type | Key Intermediate/Reagent | Application | Advantages | Reference(s) |

| Insoluble Resin (e.g., Rink Amide) | α-Acylamino ketones | Synthesis of oxazoles and imidazoles | Simplified purification, suitability for combinatorial synthesis | nih.gov |

| Soluble Microgel Polymers | Functionalized microgel | Synthesis of oxazole arrays | Solution-like reactivity, easy precipitation, NMR monitoring | acs.org |

| Polystyrene Support | Dehydrating agent | Synthesis of 1,3,4-oxadiazoles | Facile removal of reagent by filtration | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgcolab.ws These principles are highly relevant to the synthesis of this compound and its analogues, encouraging the development of more sustainable and environmentally benign methodologies.

Key green chemistry principles applicable to oxazole synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org As detailed in section 2.3.2, transition metal-catalyzed reactions are central to modern oxazole synthesis. These catalytic cycles, often requiring only small amounts of metal, reduce waste compared to stoichiometric methods. beilstein-journals.orgorganic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are excellent examples of atom-economical processes. The synthesis of isoxazol-5(4H)-one derivatives, structurally related to the target compound, has been achieved via an MCR using an environmentally friendly, biodegradable cellulose-based catalyst. mdpi.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org Research has focused on performing reactions in greener solvents, such as water, or under solvent-free conditions. sci-hub.sepolimi.it For example, the electrochemical synthesis of 2-arylbenzoxazoles has been successfully carried out in aqueous solutions, avoiding the need for toxic organic solvents. sci-hub.se Similarly, high-yield synthesis of serinol derivatives has been achieved without solvents or catalysts. polimi.it

Energy Efficiency: Energy requirements should be minimized. acs.org Conducting reactions at ambient temperature and pressure is ideal. The development of highly active catalysts can enable reactions to proceed under milder conditions, reducing energy consumption. organic-chemistry.orgsci-hub.se

Reactivity and Chemical Transformations of 3 Butyl 1,2 Oxazol 5 Amine

Nucleophilic and Electrophilic Reactivity of the Amine Functionality at C-5

The amine group at the C-5 position of the isoxazole (B147169) ring is the primary center of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom allows it to react with a wide variety of electrophiles. This reactivity is fundamental to many of the derivatization strategies for this class of compounds. researchgate.net

5-Aminoisoxazoles can act as potent nucleophiles in various reactions. For instance, they participate in enantioselective aza-Friedel–Crafts reactions with isatin-derived N-Boc ketimines, catalyzed by chiral phosphoric acid. In this transformation, the isoxazole moiety attacks the electrophilic ketimine, leading to the formation of novel 3-isoxazole 3-amino-oxindoles in high yields. rsc.org This highlights the ability of the amino group to activate the C-4 position of the isoxazole ring for nucleophilic attack on strong electrophiles.

Furthermore, the amine's nucleophilicity is demonstrated in its reactions with α-diazocarbonyl compounds. In the presence of a rhodium catalyst like Rh₂(Oct)₄, 5-aminoisoxazoles undergo a chemoselective N-H insertion reaction. nih.gov This process leads to the formation of α-amino acid derivatives of N-isoxazoles, showcasing a direct functionalization of the amine group. nih.gov Conversely, under thermal conditions, the reaction can proceed through a Wolff rearrangement of the diazo compound, with the resulting ketene (B1206846) being trapped by the amine to form N-isoxazole amides. nih.gov

While the primary character of the C-5 amine is nucleophilic, its environment on the electron-deficient isoxazole ring modulates this property. The ring system can withdraw electron density, slightly attenuating the amine's basicity and nucleophilicity compared to a simple alkylamine. However, the amine group's lone pair can also donate into the ring through resonance, a feature that is crucial for the reactivity of the ring system itself.

Derivatization through Schiff Base Formation

A common and straightforward derivatization of primary amines is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. mwjscience.com This reaction is a versatile method for introducing a wide variety of substituents onto the 3-Butyl-1,2-oxazol-5-amine core. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

While specific studies on this compound are not prevalent, the reactivity of related aminoisoxazoles serves as an excellent precedent. For example, 3-aminoisoxazole (B106053) and 5-methyl-3-aminoisoxazole readily react with salicylaldehyde (B1680747) derivatives to form the corresponding isoxazole-containing Schiff bases. nih.gov These reactions are typically carried out by direct condensation of the amine and aldehyde, often with heating in a suitable solvent like ethanol. nih.gov The resulting imines are generally stable compounds. iku.edu.tr

The formation of these derivatives can be summarized in the following representative reaction scheme:

| Reactant 1 | Reactant 2 | Product Class |

| 3-Alkyl-1,2-oxazol-5-amine | Aldehyde (R'-CHO) | (E)-N-(3-Alkylisoxazol-5-yl)alkanimine |

| 3-Alkyl-1,2-oxazol-5-amine | Ketone (R'-CO-R'') | (E)-N-(3-Alkylisoxazol-5-yl)alkan-2-imine |

This reaction provides a modular platform for synthesizing a library of compounds with diverse functionalities, as the properties of the final Schiff base can be tuned by selecting different aldehyde or ketone starting materials.

Acylation and Alkylation Reactions of the Amine Moiety

The nucleophilic amine group of this compound is readily susceptible to acylation and alkylation reactions, providing pathways to amides, sulfonamides, and secondary or tertiary amines. These transformations are crucial for modifying the compound's electronic and steric properties.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide bond. This reaction is generally efficient. For example, 3,4-diaryl-5-aminoisoxazoles have been shown to react with acetic anhydride to produce N-acylated derivatives. researchgate.net A related and important transformation is sulfonylation, where the amine reacts with a sulfonyl chloride in the presence of a base like pyridine (B92270) to yield the corresponding isoxazolylsulfonamide. researchgate.net

Alkylation: Alkylation of the amine group introduces alkyl substituents. The reaction of 5-aminoisoxazoles with alkyl halides, such as benzyl (B1604629) bromides, leads to the formation of the corresponding N-alkylated products. researchgate.net The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

A summary of these derivatization reactions is presented below:

| Reaction Type | Reagent Class | General Product |

| Acylation | Acid Chloride (R'COCl) | N-(3-Butylisoxazol-5-yl)amide |

| Acylation | Acid Anhydride ((R'CO)₂O) | N-(3-Butylisoxazol-5-yl)amide |

| Sulfonylation | Sulfonyl Chloride (R'SO₂Cl) | N-(3-Butylisoxazol-5-yl)sulfonamide |

| Alkylation | Alkyl Halide (R'X) | N-Alkyl-3-butylisoxazol-5-amine |

Reactivity of the Oxazole (B20620) Ring System towards Substitutions and Annulations

The isoxazole ring, activated by the electron-donating 5-amino group, can participate in several important chemical transformations, including electrophilic substitution and cycloaddition (annulation) reactions. The amino group directs reactivity primarily to the C-4 position, which is ortho to the activating group.

Electrophilic Substitution: The C-4 position of the 5-aminoisoxazole ring is nucleophilic and can react with electrophiles. This is exemplified by the aza-Friedel–Crafts reaction, where 5-aminoisoxazoles attack electrophilic ketimines to form a new C-C bond at the C-4 position. rsc.org Direct C-H functionalization at this position via transition metal-catalyzed cross-coupling reactions is another important strategy for derivatizing the isoxazole core. rsc.org

Annulation Reactions: Annulation reactions, which involve the formation of a new ring fused to the existing isoxazole, are a powerful tool for building complex heterocyclic systems. 5-Aminoisoxazoles have been shown to be effective partners in dearomative [3+2] annulation reactions. rsc.orgresearchgate.net When reacted with electrophilic partners like quinone monoimines or quinone imine ketals, they can form novel isoxazoline-fused dihydrobenzofurans or indoline-fused isoxazolines. rsc.orgresearchgate.net These reactions are often catalyzed by acids, such as chiral phosphoric acids or scandium triflate (Sc(OTf)₃), and can proceed with high yields and stereoselectivity. researchgate.netresearchgate.net

The general scheme for these annulation reactions can be depicted as:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 5-Aminoisoxazole | Quinone Monoimine | Chiral Phosphoric Acid | Isoxazoline-fused Dihydrobenzofuran rsc.orgresearchgate.net |

| 5-Aminoisoxazole | Quinone Imine Ketal | Sc(OTf)₃ | Indoline-fused Isoxazoline researchgate.net |

Transformations Involving the Butyl Substituent

The butyl group at the C-3 position is an unactivated alkyl chain and, as such, is the least reactive functionality in the this compound molecule under typical ionic reaction conditions. The primary C-H and C-C bonds of the butyl group are strong and generally require harsh conditions, such as radical initiators or strong oxidizing agents, to undergo transformation. These conditions would likely degrade the more sensitive amine and isoxazole functionalities.

Therefore, transformations involving the butyl substituent are not common post-synthesis of the heterocyclic core. Chemical modifications to this part of the molecule are more strategically introduced by using a pre-functionalized four-carbon chain during the initial synthesis of the isoxazole ring. For example, one could start with a derivative of heptanoic acid that contains a functional group (e.g., a double bond, halide, or hydroxyl group) on the butyl chain to construct the isoxazole ring, thereby carrying the functionality into the final product for further elaboration. There is currently a lack of specific literature detailing direct, selective transformations of the C-3 butyl group on a pre-formed 3-butyl-5-aminoisoxazole ring.

Structure Activity Relationship Sar Studies of 3 Butyl 1,2 Oxazol 5 Amine Derivatives

Systematic Modification of the Butyl Side Chain and its Effects on Biological Activity Modulation

The alkyl substituent at the C-3 position of the isoxazole (B147169) ring plays a crucial role in modulating the lipophilicity and steric profile of the molecule, which are key determinants of its interaction with biological targets. In the case of 3-Butyl-1,2-oxazol-5-amine, the four-carbon chain provides a certain level of hydrophobic character. Systematic modifications of this chain can lead to significant changes in biological activity.

Research Findings:

Chain Length: Studies on related 3-alkyl-isoxazole series have shown that varying the length of the alkyl chain can directly impact potency. Increasing or decreasing the number of carbon atoms from the optimal length of four can lead to a loss of activity. This is often attributed to the size and shape of the hydrophobic binding pocket of the target protein. A shorter chain may not fully occupy the pocket, leading to weaker van der Waals interactions, while a longer chain may introduce steric clashes.

Branching: The introduction of branching (e.g., replacing the n-butyl group with an isobutyl or tert-butyl group) can have a profound effect. A tert-butyl group, for instance, is metabolically more stable and introduces significant steric bulk, which could either enhance binding by locking the molecule into a favorable conformation or decrease activity by preventing entry into the binding site.

Introduction of Unsaturation: Creating double or triple bonds within the side chain can alter its geometry and electronic properties. An alkenyl or alkynyl chain introduces rigidity compared to the flexible butyl group, which can be beneficial if it orients other key functional groups correctly for target interaction.

Cyclization: Replacing the butyl group with a cyclobutyl or cyclopentyl ring can similarly restrict conformational freedom. This can be advantageous in pre-organizing the molecule for optimal binding, thus reducing the entropic penalty upon interaction with the target.

Terminal Substitution: Adding functional groups to the terminus of the butyl chain, such as a hydroxyl or methoxy (B1213986) group, can introduce new hydrogen bonding opportunities and alter the compound's solubility profile. Fluorination of the alkyl chain is another common strategy to modulate metabolic stability and binding affinity.

The following interactive table illustrates the hypothetical effect of modifying the C-3 side chain on biological activity, based on established medicinal chemistry principles.

| C-3 Side Chain | Modification Type | Expected Impact on Lipophilicity | Potential Effect on Activity |

|---|---|---|---|

| Propyl | Chain Length | Decrease | Reduced potency due to incomplete pocket filling. |

| n-Butyl | Chain Length | Baseline | Optimal hydrophobic interaction. |

| Pentyl | Chain Length | Increase | Potential steric hindrance; activity may decrease. |

| Isobutyl | Branching | Similar to n-butyl | May alter binding conformation; effect is target-dependent. |

| tert-Butyl | Branching | Similar to n-butyl | Increased steric bulk; may improve metabolic stability but could hinder binding. |

| Cyclobutyl | Cyclization | Similar to n-butyl | Restricted conformation may enhance or decrease affinity. |

Exploration of Substituents at the Amine Position (C-5) and their Pharmacophoric Contributions

The primary amine at the C-5 position is a critical pharmacophoric feature, often acting as a key hydrogen bond donor or a site for further derivatization to modulate interactions with the biological target. nih.gov Exploring various substituents at this position is a cornerstone of SAR studies for this class of compounds.

Research Findings:

N-Acylation: Conversion of the 5-amino group to an amide (e.g., N-acetyl or N-benzoyl) introduces a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H). This can fundamentally change the binding mode. The nature of the acyl group (aliphatic vs. aromatic) also influences steric and electronic properties.

N-Sulfonylation: Formation of sulfonamides introduces a strong hydrogen bond accepting sulfonyl group. The tetrahedral geometry around the sulfur atom and the potential for strong electrostatic interactions can significantly enhance binding affinity if the target pocket has a complementary character.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to the amine can modulate its basicity and hydrogen bonding capacity. Mono-alkylation retains one hydrogen bond donor, while di-alkylation removes all donor capability, which can be a useful diagnostic tool to probe the importance of this interaction.

Urea and Thiourea Formation: Derivatization into ureas or thioureas introduces additional hydrogen bond donors and acceptors, extending the molecule's reach and allowing it to form more extensive interaction networks within the binding site.

The following table summarizes the pharmacophoric contributions of common C-5 amine substituents.

| C-5 Substituent | Primary Interaction Type | Pharmacophoric Contribution |

|---|---|---|

| -NH₂ (Primary Amine) | H-Bond Donor | Acts as a key H-bond donor; serves as a basic center. |

| -NHCOCH₃ (Amide) | H-Bond Donor/Acceptor | Introduces a carbonyl H-bond acceptor and maintains an H-bond donor. Increases steric bulk. |

| -NHSO₂Ph (Sulfonamide) | H-Bond Donor/Acceptor | Adds strong H-bond accepting sulfonyl oxygens and a bulky aromatic group. |

| -N(CH₃)₂ (Tertiary Amine) | H-Bond Acceptor (lone pair) | Removes H-bond donor capacity; increases basicity and lipophilicity. |

| -NHCONH₂ (Urea) | H-Bond Donor/Acceptor | Provides multiple H-bond donors and an acceptor, enabling extended interactions. |

Influence of Oxazole (B20620) Ring Substitutions on Ligand-Target Interactions

While the 3-butyl and 5-amino groups are primary points for modification, substitutions on the isoxazole ring itself, particularly at the C-4 position, can also fine-tune biological activity. The isoxazole ring's electronic nature and its weak N-O bond can be influenced by such substitutions. researchgate.net

Research Findings:

C-4 Substitution: The C-4 position is often unsubstituted in lead compounds. Introducing small, electronically distinct groups at this position can modulate the electronic character of the entire ring system.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or a cyano (-CN) group at C-4 can lower the pKa of the 5-amino group and alter the dipole moment of the molecule, which can affect long-range electrostatic interactions with the target.

Electron-Donating Groups (EDGs): A small alkyl group like methyl (-CH₃) can have the opposite effect, increasing the basicity of the amine. It also adds steric bulk, which can provide a beneficial interaction with a small hydrophobic pocket or a detrimental clash.

Conformational Analysis and its Correlation with Biological Potency

The three-dimensional arrangement of the functional groups in this compound derivatives is paramount to their biological potency. Conformational analysis, often aided by computational modeling, helps to understand the preferred spatial orientation of the molecule and how well it fits into the active site of its target.

Research Findings:

3D-QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies on related isoxazole series have been used to build predictive models. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. mdpi.com These maps highlight regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For the this compound scaffold, such models would likely indicate a specific hydrophobic region accommodating the butyl chain and a hydrogen-bonding region interacting with the C-5 amine. mdpi.com

Molecular Docking: Docking simulations of isoxazole derivatives into the crystal structures of their target proteins provide a visual and energetic assessment of the ligand-target interactions. nih.gov These studies can confirm the importance of specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions, thereby rationalizing the observed SAR data and guiding the design of more potent analogs. nih.gov The conformational flexibility of the butyl chain would be a key parameter in these simulations, with lower-energy bound conformations correlating with higher affinity.

Computational and Theoretical Investigations of 3 Butyl 1,2 Oxazol 5 Amine

Electronic Structure Elucidation via Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for elucidating the electronic landscape of isoxazole (B147169) derivatives.

Detailed Research Findings: Studies on various 3,5-disubstituted isoxazole analogs using DFT, often with the B3LYP functional and a 6-31G(d,p) or higher basis set, are common for geometry optimization and electronic property calculation. researchgate.netresearchgate.net These calculations provide crucial information on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Eg) is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity.

For instance, theoretical studies on isoxazole derivatives designed as potential medicinal agents show that the distribution and energy of these orbitals are heavily influenced by the nature of the substituents at the C3 and C5 positions. worldscientific.comptfarm.pl The butyl group at the C3 position in 3-Butyl-1,2-oxazol-5-amine would act as an electron-donating group, influencing the electron density distribution across the isoxazole ring. The amine group at C5 is also a strong electron-donating group, which would significantly raise the energy of the HOMO, thereby affecting the molecule's ability to donate electrons in chemical reactions or interactions.

Calculations on similar structures allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electrophilic and nucleophilic sites. For an amino-isoxazole, the region around the amine group would show high negative potential (red/yellow), indicating a site prone to electrophilic attack or hydrogen bond donation.

| Isoxazole Analog | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|---|

| 3,5-diphenylisoxazole | MPW1PW91/6-31G(d,p) | -6.12 | -1.77 | 4.35 |

| 3,4-Dimethylisoxazol-5-yl derivative | B3LYP/6-311G(d,p) | -6.01 | -1.95 | 4.06 |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid derivative | B3LYP/6-311G(d,p) | -5.89 | -1.54 | 4.35 |

Data are illustrative and sourced from computational studies on analogous structures. researchgate.networldscientific.comptfarm.pl

Molecular Docking for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as an isoxazole derivative, might interact with a biological target, typically a protein receptor.

Detailed Research Findings: Docking studies on a wide array of isoxazole-containing compounds have revealed their potential to bind to various enzymes and receptors. For example, isoxazole derivatives have been docked into the active sites of targets like cyclooxygenase (COX) enzymes, carbonic anhydrase, and bacterial proteins. nih.govacs.orgresearchgate.net The process involves preparing the 3D structure of the ligand and the protein target (often from a source like the Protein Data Bank). The ligand is then placed into the binding site of the receptor, and its conformation and orientation are sampled to find the most stable binding pose, which is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

| Isoxazole Analog | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Isoxazole-carboxamide derivative | COX-2 (4COX) | -8.7 | ARG120, CYS41, ALA151 |

| Ester-functionalized isoxazole | E. coli DNA Gyrase B (5L3J) | -7.9 | ASP73, GLY77, ILE78 |

| Trisubstituted isoxazole | RORγt (4YPQ) | -9.2 | LEU353, LYS354, HIS479 |

Data are representative of findings from studies on various isoxazole derivatives. researchgate.netacs.orgmdpi.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time. While docking provides a static snapshot of the binding, MD simulations reveal the stability of these interactions and the conformational changes that may occur in both the ligand and the protein.

Detailed Research Findings: MD simulations, typically run for nanoseconds (ns), are performed on the best-docked poses of isoxazole derivatives within their target receptors. nih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely bound. nih.gov

For a compound like this compound, an MD simulation would track the persistence of key interactions identified in docking, such as hydrogen bonds involving the C5-amine group. Analysis of the simulation trajectory can reveal how water molecules mediate interactions and how the flexible butyl chain adapts its conformation within the hydrophobic pocket. mdpi.com Root-mean-square fluctuation (RMSF) analysis can also be performed to identify which parts of the protein and ligand are more flexible or rigid upon binding. Studies on isoxazole-based inhibitors have used MD simulations to confirm the stability of the ligand-receptor complex, showing minimal deviation and persistent interactions with key active site residues throughout the simulation. mdpi.comacs.org

| Isoxazole Analog-Protein System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stability Finding |

|---|---|---|---|

| Isoxazole-ester with E. coli protein | 100 | ~1.8 | Stable binding pose maintained throughout simulation. |

| Isoxazole amide with SMYD3 | 4 (per replica) | < 2.0 | Ligand remains stably bound in the active site. |

| bis(isoxazole) with AMPA Receptor | 100 | ~2.5 | Persistent H-bond and hydrophobic interactions observed. |

Data are illustrative and compiled from MD studies on various isoxazole derivatives. mdpi.comchemrxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Detailed Research Findings: Several QSAR studies have been successfully applied to series of isoxazole derivatives to understand the structural requirements for their biological activities, such as anti-inflammatory or receptor agonist effects. mdpi.comnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These models use aligned structures to generate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A CoMSIA study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists revealed that hydrophobic features at one position and electronegative groups at another were crucial for high agonist activity. mdpi.com The statistical validity of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² (typically > 0.5) indicates good predictive ability.

For a series of compounds including this compound, a QSAR model would likely identify the size and hydrophobicity of the C3-alkyl substituent and the hydrogen-bonding capacity of the C5-amine group as important descriptors. The resulting model, often visualized with contour maps, would show regions where bulky, hydrophobic, or hydrogen-bonding groups would enhance or diminish biological activity, thereby guiding the design of more potent analogs. mdpi.comtandfonline.com

| Model Type | Biological Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Test Set) | Key Contributing Fields |

|---|---|---|---|---|---|

| CoMFA | Farnesoid X Receptor (FXR) | 0.664 | 0.960 | 0.872 | Steric, Electrostatic |

| CoMSIA | Farnesoid X Receptor (FXR) | 0.706 | 0.969 | 0.866 | Hydrophobic, H-Bond Donor |

| CoMSIA | Tubulin Inhibition | 0.652 | 0.981 | 0.964 | Steric, H-Bond Acceptor, Hydrophobic |

Statistical data sourced from published QSAR studies on isoxazole analogs. mdpi.comtandfonline.com

Mechanistic Investigations of Biological Activities of 3 Butyl 1,2 Oxazol 5 Amine Analogues

Mechanistic Pathways of Antimicrobial Action (e.g., antibacterial, antifungal, antimycobacterial)

The antimicrobial action of isoxazole (B147169) derivatives is multifaceted, targeting essential cellular processes in pathogens. The isoxazole ring is a critical component for interaction with various biological targets, including enzymes and receptors. researchgate.net

Antibacterial and Antifungal Action : The antimicrobial efficacy of isoxazole derivatives has been demonstrated against a range of pathogens. Studies show that certain isoxazole compounds exhibit significant inhibitory activity against bacteria like Bacillus subtilis and Escherichia coli, and the fungus Candida albicans. researchgate.net The mechanism for some pyrazole-isoxazole analogues against mycobacteria involves the induction of oxidative stress through an increase in total reactive oxygen species (ROS) levels, without compromising host cellular targets. nih.gov Glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the biosynthesis of macromolecules for the microbial cell wall, has been identified as a promising target for these agents. researchgate.net Inhibition of this enzyme can lead to the lysis of microbial cells. researchgate.net

Antimycobacterial Action : The isoxazole scaffold is a recurring motif in the development of new anti-tubercular agents, driven by the rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains. benthamdirect.combenthamscience.com One of the primary mechanisms is the inhibition of Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.govrsc.org This enzyme is vital for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating bacteria. rsc.orgpatsnap.com By blocking this pathway, isoxazole-containing compounds can halt bacterial growth. patsnap.com For instance, a series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were synthesized and evaluated for their in vitro activity against the Mtb H37Rv strain, with some compounds showing significant inhibitory effects. nih.gov

| Compound Type | Target Organism | Observed Activity / Mechanism | Reference |

|---|---|---|---|

| Pyrazole-isoxazole analogues | Mycobacteria | Increased Reactive Oxygen Species (ROS), leading to oxidative stress. | nih.gov |

| 3,5-disubstituted isoxazolines | Mycobacterium tuberculosis | Identified as new anti-tuberculosis agents. | benthamscience.com |

| 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues | Mycobacterium tuberculosis H37Rv | Exhibited very good anti-tubercular activity (MIC = 3.125 μg/mL for compound 6b). | nih.gov |

| General Isoxazole derivatives | Candida albicans, Bacillus subtilis, Escherichia coli | Effective with MIC values ranging from 6 to 80 µg/mL. | researchgate.net |

Exploration of Anti-inflammatory Mechanisms

Isoxazole derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. mdpi.com Inflammation is a biological response mediated by chemical factors, including metabolic products of arachidonic acid generated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com

The anti-inflammatory effect of isoxazole analogues is often attributed to their ability to inhibit 5-Lipoxygenase (5-LOX). biorxiv.org This enzyme is crucial for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. biorxiv.orgnih.gov By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes, thereby mitigating the inflammatory response. nih.gov Some 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors. mdpi.com Furthermore, certain isoxazole derivatives have shown dual inhibitory activity toward both LOX and COX-2, another key enzyme in the inflammatory pathway. mdpi.com This dual inhibition can be advantageous as it may prevent the shunting of arachidonic acid towards other pro-inflammatory pathways. mdpi.com

Elucidation of Molecular Targets (e.g., enzymes, receptors, IMPDH, 5-LOX, glucosamine (B1671600) 6-phosphate synthase)

The biological activities of 3-Butyl-1,2-oxazol-5-amine analogues are a direct result of their interaction with specific molecular targets. Research has successfully identified several key enzymes that are inhibited by this class of compounds.

Inosine 5'-monophosphate dehydrogenase (IMPDH) : IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides and represents a significant target for antimicrobial agents. rsc.org It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). patsnap.com Inhibition of IMPDH depletes the guanine nucleotide pool, which is essential for the rapid proliferation of pathogens. rsc.org Benzoxazole and isoxazole derivatives have been developed as potent and selective inhibitors of bacterial IMPDH. nih.govrsc.org These inhibitors often exploit structural differences between the bacterial and human versions of the enzyme, particularly in the cofactor binding site, allowing for selective targeting. nih.gov

5-Lipoxygenase (5-LOX) : 5-LOX is a validated target for anti-inflammatory drugs due to its role in producing pro-inflammatory leukotrienes. biorxiv.org Isoxazole derivatives have been investigated as 5-LOX inhibitors. biorxiv.org For example, compounds with 3-methylthienyl and 3,4,5-trimethoxyphenyl side chains on the isoxazole ring have shown considerable inhibitory activity against both COX and 5-LOX. biorxiv.org

Glucosamine-6-Phosphate Synthase (GlcN-6-P Synthase) : This enzyme is an attractive target for antimicrobial drug development because it is essential for the biosynthesis of the amino sugar building blocks of microbial cell walls. researchgate.netnih.gov A number of heterocyclic compounds, including potential isoxazole derivatives, have been identified as putative inhibitors of GlcN-6-P synthase through molecular docking studies. nih.gov Inhibition of this enzyme disrupts cell wall synthesis, leading to cell lysis and death in susceptible pathogens. researchgate.net

Cell-Based Assays for Pathway Interrogation (e.g., enzyme inhibition studies)

A variety of cell-based and enzymatic assays are employed to investigate the mechanisms of action of this compound analogues and to quantify their biological activity.

Enzyme Inhibition Studies : These assays are fundamental for determining the potency of a compound against its molecular target. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor. For example, the 5-LOX inhibitory potential of new isoxazole derivatives has been evaluated, with some compounds showing significant, dose-dependent inhibition. biorxiv.org Kinetic studies are also performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). mdpi.com In studies of IMPDH inhibitors, IC50 values are determined to assess the potency of new chemical entities. researchgate.net

Antimicrobial Susceptibility Testing : The Minimum Inhibitory Concentration (MIC) is determined to assess the antimicrobial activity of the compounds. This assay measures the lowest concentration of a substance that prevents visible growth of a microorganism. For instance, novel 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were tested against M. tuberculosis H37Rv, with MIC values ranging from 3.125 to >50 μg/mL. nih.gov

Cell Viability and Cytotoxicity Assays : To assess the selectivity of antimicrobial or anticancer compounds, their toxicity is tested against mammalian cell lines. For example, active anti-tubercular benzo[d]isoxazole analogues were subjected to toxicity studies against mouse macrophage (RAW 264.7) cell lines to determine their selectivity index. nih.gov Similarly, cytotoxicity tests in VERO cell lines were used to evaluate the safety profile of promising antimycobacterial pyrazole-isoxazoles. nih.gov

| Compound Class | Target Enzyme | Assay/Metric | Finding | Reference |

|---|---|---|---|---|

| Benzoxazole series | MtbIMPDH2 | Enzyme Inhibition (Ki,app) | Compound 3 was a potent inhibitor with Ki,app = 14 nM. | nih.gov |

| Isoxazole derivatives | 5-Lipoxygenase (5-LOX) | In vitro % Inhibition, IC50 | Compounds showed significant, dose-dependent inhibition. | biorxiv.org |

| Phthalazinone derivatives | 5-Lipoxygenase (5-LOX) | IC50 | Compound 36 exhibited an IC50 of 6.2 μM. | nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase (5-LOX) | IC50 | Exhibited high potency with an IC50 value of 0.127 μM. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of 3-Butyl-1,2-oxazol-5-amine. Through various NMR experiments, including ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the butyl group and the oxazole (B20620) ring. The butyl chain would exhibit characteristic multiplets for its CH₂, and a terminal CH₃ group. A key signal would be the methine proton on the oxazole ring, which would likely appear as a singlet. The amine (-NH₂) protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For related 1,2-oxazole derivatives, characteristic signals for the oxazole ring carbons have been identified. beilstein-journals.orgbeilstein-journals.org For example, studies on similar structures show typical chemical shifts for the ring skeleton carbons at approximately δ 108.3 (C-4), δ 150.2 (C-3), and δ 179.5 (C-5). beilstein-journals.orgbeilstein-journals.org The four carbons of the butyl group would appear in the aliphatic region of the spectrum.

Advanced NMR Techniques: Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structural assignment. HMBC experiments reveal long-range correlations between protons and carbons, which can definitively establish the connection between the butyl group and the oxazole ring. beilstein-journals.org For instance, correlations between the protons on the carbon adjacent to the ring and the C-3 carbon of the oxazole ring would confirm the substitution pattern. In studies of related N-Boc protected oxazoles, detailed analysis of ¹H, ¹³C, and ¹⁵N NMR spectra was crucial for discriminating between regioisomers. beilstein-journals.orgbeilstein-journals.org

Table 1: Predicted ¹³C NMR Chemical Shifts for the 1,2-Oxazole Ring in 3-Substituted-1,2-oxazol-5-amine Derivatives

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~150.2 |

| C-4 | ~108.3 |

| C-5 | ~179.5 |

Note: Data is based on analogous 1,2-oxazole structures and serves as an illustrative example. beilstein-journals.orgbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The monoisotopic mass of the compound (C₇H₁₂N₂O) is 140.09496 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) with high precision.

Electrospray ionization (ESI) is a common technique used for such molecules. Predicted ESI-MS data shows the expected m/z values for various adducts, which are crucial for identifying the compound in complex mixtures. The primary ion observed is often the protonated molecule, [M+H]⁺.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 141.10224 |

| [M+Na]⁺ | 163.08418 |

| [M+NH₄]⁺ | 158.12878 |

| [M+K]⁺ | 179.05812 |

| [M-H]⁻ | 139.08768 |

Data sourced from predicted values for C₇H₁₂N₂O. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:

N-H stretching: The amine group (-NH₂) would typically exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Vibrations from the butyl group's sp³ hybridized carbons would appear just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the oxazole ring would have a characteristic absorption in the 1600-1680 cm⁻¹ region.

N-O stretching: The nitrogen-oxygen bond of the oxazole ring would also produce a characteristic band.

In studies of related oxazole derivatives, IR spectroscopy has been used to identify characteristic absorption bands, confirming the presence of the heterocyclic core and its substituents. beilstein-journals.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring, being a heteroaromatic system, is expected to absorb UV light. The spectrum would likely show absorptions corresponding to π → π* and n → π* transitions, characteristic of unsaturated heterocyclic systems. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore.

X-ray Crystallography for Definitive 3D Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no specific crystal structure for this compound is publicly available, this method has been used for the unambiguous structural assignment of closely related 1,2-oxazole derivatives. beilstein-journals.orgbeilstein-journals.org A crystal structure for an isomer, 5-tert-butyl-1,2-oxazol-3-amine, has been reported, indicating the feasibility of this analysis for this class of compounds. nih.gov

Should a suitable crystal of this compound be grown, X-ray diffraction analysis would provide definitive data on:

Bond lengths and angles of the entire molecule.

The planarity of the oxazole ring.

The conformation of the butyl side chain.

Intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

This technique provides the ultimate confirmation of the structure elucidated by spectroscopic methods.

Chromatographic and Other Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. It separates components of a mixture in the gas phase, with the mass spectrometer providing identification of the eluted compounds, making it a powerful tool for purity analysis and identification of trace impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a versatile technique for separating the target compound from starting materials, byproducts, or isomers. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. A UV detector would be used to monitor the elution of the compound.

Supercritical Fluid Chromatography (SFC): For structurally related isoxazole (B147169) molecules, SFC has been shown to be an effective separation method, particularly for chiral separations. researchgate.net This technique offers advantages over liquid chromatography in terms of speed and reduced use of organic solvents. researchgate.net

These methods are crucial for ensuring the compound meets the required purity standards for subsequent research and application.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Oxazole-Amine Architectures

The synthesis of isoxazole (B147169) derivatives, particularly substituted amino-isoxazoles, is an area of active research. Future work is focused on creating more efficient, selective, and environmentally friendly synthetic routes. For 3-Butyl-1,2-oxazol-5-amine and related structures, research is exploring novel methodologies that offer greater control over the final molecular architecture.

A key challenge in the synthesis of such compounds is achieving regioselectivity—the ability to control which isomer of a molecule is formed. A reliable method for synthesizing both 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed where reaction conditions like pH and temperature are crucial in determining the outcome. organic-chemistry.org For instance, reacting with hydroxylamine (B1172632) at a pH above 8 and a temperature of 100°C favors the formation of 5-amino isoxazoles. organic-chemistry.org Conversely, conditions with a pH between 7 and 8 at a lower temperature (≤45°C) yield the 3-amino isomer. organic-chemistry.org This approach provides a foundational strategy that can be refined for the specific synthesis of this compound.

Another promising strategy involves the use of allenic nitriles, which react with hydroxylamine to produce 3-alkyl-5-aminoisoxazoles in high yields. rsc.org Additionally, methods like the 1,3-dipolar cycloaddition of nitrile oxides to alkynes are being explored under metal-free conditions, including solid support and microwave-assisted techniques, to create the isoxazole core. nih.gov Future research will likely focus on adapting and optimizing these methods to improve yield, reduce waste, and allow for the introduction of diverse functional groups onto the oxazole-amine scaffold.

Table 1: Key Factors in Regioselective Synthesis of Alkyl Isoxazoles

| Parameter | Condition for 5-Amino Isoxazoles | Condition for 3-Amino Isoxazoles |

|---|---|---|

| pH | > 8 | 7-8 |

| Temperature | 100 °C | ≤45 °C |

This interactive table summarizes the conditions for directing the synthesis towards different isomers of alkyl isoxazoles.

Exploration of New Biological Targets and Therapeutic Applications

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. nih.gov Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgrsc.orgnih.gov This suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents.

Future research will focus on synthesizing a library of derivatives based on the this compound structure and screening them against various biological targets. For example, oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com Similarly, other isoxazole-containing compounds have shown potent cytotoxic activity against human cancer cell lines. nih.govnih.gov

The exploration of new applications will also extend to neurological disorders, as compounds like 3-Tert-Butylisoxazol-5-amine, a close structural analog, are used as intermediates in the development of drugs targeting these conditions. chemimpex.com The broad biological potential of the isoxazole core structure provides a strong rationale for investigating this compound and its derivatives for novel therapeutic uses. nih.govtandfonline.com

Table 2: Reported Biological Activities of Isoxazole and Oxazole (B20620) Derivatives

| Biological Activity | Compound Class / Example | Potential Application |

|---|---|---|

| Anticancer | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | Oncology nih.gov |

| FLT3 Inhibition | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Acute Myeloid Leukemia mdpi.com |

| Anti-inflammatory | Isoxazole derivatives | Autoimmune disorders mdpi.com |

| Antimicrobial | 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives | Infectious diseases nih.gov |

This interactive table highlights the diverse therapeutic potential of the broader chemical class to which this compound belongs.

Application in Materials Science and Agrochemicals

Beyond medicine, the unique chemical properties of oxazole-amine compounds make them attractive for applications in materials science and agriculture. The structural analog, 3-Tert-Butylisoxazol-5-amine, is noted for its potential in creating advanced polymers with unique thermal and mechanical properties. chemimpex.com The oxazole ring can be incorporated into polymer chains, and functional polymers based on oxazol-5-ones are known for their high reactivity, which is useful in creating bioconjugates and other advanced materials. chemimpex.comresearchgate.net

In agrochemicals, isoxazole and oxazole derivatives have found significant use as herbicides, fungicides, and insecticides. researchgate.netscilit.com For example, 3-amino-5-(t-butyl)isoxazole is a known intermediate in the synthesis of herbicides. epo.org The isoxazole scaffold is a core component of several commercial agrochemicals. ingentaconnect.com Given this precedent, future research is expected to explore the potential of this compound as a building block for new crop protection agents, potentially acting as a growth regulator or herbicide. chemimpex.com

Integration of Cheminformatics and Artificial Intelligence in Compound Design

The process of discovering and optimizing new molecules can be significantly accelerated through the use of computational tools. Future research on this compound and its derivatives will heavily rely on cheminformatics and artificial intelligence (AI). These technologies are revolutionizing drug discovery and materials science by enabling researchers to analyze vast datasets and make predictions about a molecule's properties before it is ever synthesized. azolifesciences.com

AI algorithms can be used for:

De Novo Design : Generating entirely new molecular structures based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a biological target or desired physicochemical characteristics. harvard.edu

Virtual Screening : Computationally screening large libraries of virtual compounds derived from the core structure to identify candidates with the highest probability of success. azolifesciences.com

Property Prediction : Using machine learning models to predict a compound's activity, toxicity, solubility, and other key parameters, which helps to prioritize which molecules to synthesize and test in the lab. harvard.edunih.gov

Synthesis Planning : Developing and suggesting efficient synthetic pathways for target molecules, making the experimental work more streamlined. harvard.edu

By integrating these computational approaches, researchers can explore the chemical space around this compound more efficiently, reducing the time and cost associated with traditional trial-and-error methods.

Multidisciplinary Approaches for Enhanced Understanding and Utilization

The full potential of this compound will be unlocked through collaborative, multidisciplinary research. The journey from a chemical concept to a real-world application requires expertise from a wide range of scientific fields.

This collaborative ecosystem includes:

Organic and Synthetic Chemists to devise and execute the synthesis of new derivatives. organic-chemistry.org

Medicinal Chemists and Pharmacologists to design compounds with therapeutic potential and to conduct biological assays to test their efficacy and identify their mechanisms of action. mdpi.com

Materials Scientists and Polymer Chemists to investigate how these molecules can be incorporated into new materials and to characterize their physical and chemical properties. chemimpex.com

Computational Chemists and Data Scientists to apply AI and cheminformatics tools for compound design, property prediction, and data analysis. nih.gov

Agricultural Scientists to evaluate the potential of new derivatives as herbicides, pesticides, or plant growth regulators. researchgate.net

By combining insights from these diverse fields, the scientific community can build a comprehensive understanding of the structure-activity relationships of the oxazole-amine architecture. This integrated approach is essential for efficiently translating fundamental chemical knowledge into practical applications in medicine, materials, and agriculture.

Q & A

Q. What are the optimal synthetic routes for 3-Butyl-1,2-oxazol-5-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as butylamine and β-keto esters or acids under dehydrating conditions. For example, cyclohexylamine analogs (e.g., 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine) are synthesized via cyclization using agents like POCl₃ or PPA (polyphosphoric acid) . Key parameters include:

- Temperature : 80–120°C for controlled ring formation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

Monitoring via TLC and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for isolating pure product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the oxazole ring (e.g., characteristic peaks at δ 6.8–7.2 ppm for C₅-H in oxazole) and butyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~155 for C₇H₁₀N₂O) and fragmentation patterns .

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations (~1600–1650 cm⁻¹) .

Q. How does the butyl substituent influence the compound’s solubility and stability?

- Methodological Answer : The butyl group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, chloroform) but reducing aqueous solubility. Stability studies (TGA/DSC) show decomposition temperatures >200°C, with degradation pathways involving oxazole ring opening under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing butyl with phenyl) and test against standardized cell lines (e.g., MIC assays for antimicrobial activity) .

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like fungal CYP51 or human topoisomerase II .

- Meta-Analysis : Compare data across studies using platforms like PubChem or Reaxys to identify trends in substituent effects .

Q. How can reaction pathways for this compound functionalization be controlled to avoid side products?

- Methodological Answer : Functionalization at the C₅ amine or oxazole ring requires precise control:

- Electrophilic Substitution : Use mild reagents (e.g., Ac₂O for acetylation) to avoid ring degradation.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, DMF/H₂O) introduces aryl groups at C₄ .

- Reductive Amination : React with aldehydes/ketones (NaBH₃CN) to generate secondary amines without disrupting the oxazole core .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement and WinGX/ORTEP for visualization. For example, analogs like N-[(E)-1,3-Benzodioxol-5-ylmethyl-idene]-3,4-dimethyl-1,2-oxazol-5-amine show planar oxazole rings (dihedral angle <8° with substituents) .

- Powder XRD : Analyze polymorphism using TOPAS-Academic software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.